molecular formula C11H11N3O2 B8280985 1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione

1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione

Cat. No. B8280985
M. Wt: 217.22 g/mol
InChI Key: GJOVSWSOSXAOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1,4,7,8,9,10-hexahydropyrido[3,4-f]quinoxaline-2,3-dione

InChI

InChI=1S/C11H11N3O2/c15-10-11(16)14-9-7-5-12-4-3-6(7)1-2-8(9)13-10/h1-2,12H,3-5H2,(H,13,15)(H,14,16)

InChI Key

GJOVSWSOSXAOLA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC3=C2NC(=O)C(=O)N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 29 (01.27 g, 0.96 mmol) in 25 mL 3 N HCl, was treated with oxalic acid (0.15 g, 1.2 mmol) and heated at reflux for 4 h. The mixture was cooled in an ice bath and the precipitate collected by filtration and washed with 3 N HCl, water and then diethyl ether consecutively. After air drying, the solid was suspended in 10 mL water and heated at approximately 90° C., basifyed with ammonium hydroxide solution to pH 8, and filtered hot. The solid was washed first with water, then with diethyl ether and then dried in a vacuum oven to give an off-white solid (0.17 g, 81% yield) mp=294-297° C. MS (CI) M+1, 218; IR 1691, 1659 cm-1.
Name
solution
Quantity
0.96 mmol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
81%

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